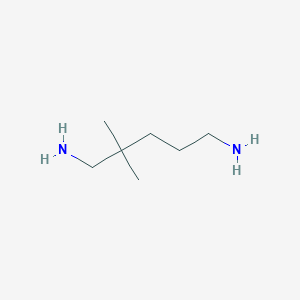

2,2-Dimethylpentane-1,5-diamine

描述

属性

CAS 编号 |

15657-55-3 |

|---|---|

分子式 |

C7H18N2 |

分子量 |

130.23 g/mol |

IUPAC 名称 |

2,2-dimethylpentane-1,5-diamine |

InChI |

InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3 |

InChI 键 |

TUGAQVRNALIPHY-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCN)CN |

规范 SMILES |

CC(C)(CCCN)CN |

同义词 |

2,2-Dimethyl-1,5-pentanediamine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-Methylpentane-1,5-diamine with structurally or functionally related diamines:

Key Differences and Insights

Structural Impact on Properties :

- Branching : The methyl group in 2-Methylpentane-1,5-diamine reduces hydrogen bonding compared to linear 1,5-pentanediamine (cadaverine), lowering its melting point and enhancing solubility in hydrophobic matrices .

- Bioactivity : Cadaverine is a biogenic amine involved in decomposition and microbial metabolism, whereas 2-Methylpentane-1,5-diamine is synthetic and lacks natural biological roles .

Functional Versatility: N,N′-Bis(2-aminoethyl)-1,5-pentanediamine’s additional aminoethyl groups increase its chelation capacity, making it useful in metal ion binding and nanotechnology . N1,N5-Dimethylpentane-1,5-diamine, identified in cheetah urine, highlights metabolic modifications of diamines in biological systems .

Safety and Handling :

- 2-Methylpentane-1,5-diamine’s corrosivity necessitates stringent safety protocols, unlike cadaverine, which is primarily a nuisance due to its odor .

常见问题

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2,2-Dimethylpentane-1,5-diamine?

- Answer : Structural confirmation requires a combination of spectroscopic techniques:

- IR/Raman Spectroscopy : Analyze N-H stretching (~3300 cm⁻¹) and bending vibrations (~1600 cm⁻¹) to confirm primary amine groups. Compare with group frequency charts for nitrogen compounds .

- NMR Spectroscopy : Use H and C NMR to resolve methyl (δ ~1.0–1.5 ppm) and methylene (δ ~2.5–3.5 ppm) environments. Molecular symmetry (C6H16N2) should yield distinct splitting patterns .

- Mass Spectrometry : Verify the molecular ion peak at m/z 116.208 (C6H16N2) and fragmentation pathways .

Q. What safety precautions are essential when handling 2,2-Dimethylpentane-1,5-diamine in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive under UN 2735) .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Spill Management : Neutralize spills with weak acids (e.g., citric acid) and dispose of contaminated materials as hazardous waste .

Q. What are the primary applications of 2,2-Dimethylpentane-1,5-diamine in polymer chemistry?

- Answer : The compound serves as:

- Crosslinking Agent : Reacts with diisocyanates (e.g., 2,2-dimethylpentane-1,5-diyl diisocyanate) to form polyurethanes with enhanced thermal stability .

- Epoxy Curing Agent : Accelerates epoxy resin polymerization via amine-epoxide reactions, improving mechanical properties .

Advanced Research Questions

Q. How can 2,2-Dimethylpentane-1,5-diamine be utilized in the design of Schiff base ligands for coordination polymers?

- Answer :

- Synthesis : React with carbonyl compounds (e.g., salicylaldehyde) to form tetradentate Schiff base ligands. Example: A similar ligand, N-(2-hydroxylacetophenone)-3-oxapentane-1,5-diamine, coordinates with Cu(II) to form 1D polymers .

- Characterization : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) and UV-Vis spectroscopy to study metal-ligand charge transfer .

Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra of 2,2-Dimethylpentane-1,5-diamine complexes?

- Answer :

- Computational Modeling : Compare experimental IR/Raman data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .

- Isotopic Substitution : Replace N with N to isolate amine vibrational modes and reduce coupling effects .

Q. What are the challenges in optimizing reaction conditions for polyurethane synthesis using 2,2-Dimethylpentane-1,5-diamine?

- Answer :

- Stoichiometric Balance : Maintain a 1:1 molar ratio of diamine to diisocyanate to prevent unreacted monomers, which degrade material performance .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity. Avoid protic solvents that compete with amine-isocyanate reactions .

- Temperature Control : Limit exothermic side reactions by maintaining temperatures below 60°C during prepolymer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。